2-(4-tert-butylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-tert-Butylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Etherification: The 4-tert-butylphenol is then reacted with 4-methoxyphenylacetic acid in the presence of a dehydrating agent to form the ether linkage.
Amidation: The resulting ether is then subjected to amidation with thiophen-2-ylmethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while substitution reactions could introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(4-tert-Butylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenoxy)-N-(4-methoxyphenyl)acetamide
- N-(4-Methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide
- 2-(4-tert-Butylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide
Uniqueness
The uniqueness of 2-(4-tert-Butylphenoxy)-N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]acetamide lies in its combination of functional groups and structural features, which confer specific reactivity and potential applications that may not be shared by similar compounds. For example, the presence of both tert-butyl and methoxy groups can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C24H27NO3S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C24H27NO3S/c1-24(2,3)18-7-11-21(12-8-18)28-17-23(26)25(16-22-6-5-15-29-22)19-9-13-20(27-4)14-10-19/h5-15H,16-17H2,1-4H3 |
InChI Key |
CMKUDVXTIVCZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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